Sokodoside A
Description
Sokodoside A (compound 31) is a triterpene glycoside isolated from the marine sponge Erylus placenta, collected near Sesoko Island, Japan . Its structure features a unique carbon skeleton characterized by an isopropyl side chain and a 4,4-dimethyl steroidal nucleus, distinguishing it from conventional triterpenes. The glycosidic moiety consists of a trisaccharide chain: α-L-arabinose, β-D-galactose, and β-D-galacturonic acid (Figure 1). Initially, the configuration of the arabinose residue was misassigned as β in the original study, but subsequent ^1H-NMR analysis confirmed the α-configuration .
This compound exhibits moderate antifungal activity against Mortierella ramanniana and various Saccharomyces cerevisiae strains (wild-type and mutants such as cdc28, act1-1, and erg6). It also demonstrates cytotoxicity against P388 murine leukemia cells, with an IC50 value of 50 μg/mL, half the potency of Sokodoside B (IC50 = 100 μg/mL) . These bioactivities correlate with its structural complexity, particularly the trisaccharide chain and steroidal modifications.
Properties
Molecular Formula |
C47H74O21 |
|---|---|
Molecular Weight |
975.1 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-6-[(2R,3R,4S,5R,6S)-6-carboxy-5-hydroxy-2-[[(3S,5R,9R,10R,13R,17R)-4,4,10,13-tetramethyl-17-propan-2-yl-1,2,3,5,6,7,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-3,4-dihydroxy-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C47H74O21/c1-17(2)20-9-10-21-19-8-11-24-45(4,5)25(13-15-47(24,7)22(19)12-14-46(20,21)6)63-44-38(34(33(56)36(66-44)40(59)60)64-41-31(54)27(50)23(48)16-61-41)68-43-37(30(53)29(52)35(65-43)39(57)58)67-42-32(55)28(51)26(49)18(3)62-42/h17-18,20,22-38,41-44,48-56H,8-16H2,1-7H3,(H,57,58)(H,59,60)/t18-,20-,22+,23+,24+,25+,26+,27+,28+,29-,30+,31-,32-,33-,34+,35+,36+,37-,38-,41+,42-,43+,44-,46-,47-/m1/s1 |
InChI Key |
OUJWBJHRVLRLAP-TWDYPJHISA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@H]([C@H](O[C@H]3O[C@H]4CC[C@@]5([C@H]6CC[C@@]7([C@H](CCC7=C6CC[C@H]5C4(C)C)C(C)C)C)C)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)C(=O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C6CCC7(C(CCC7=C6CCC5C4(C)C)C(C)C)C)C)C(=O)O)O)OC8C(C(C(CO8)O)O)O)C(=O)O)O)O)O)O)O |
Synonyms |
sokodoside A |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of Sokodoside A and Related Compounds
Key Observations :
- This compound’s isopropyl-4,4-dimethyl sterol core is absent in Formoside A and Nobiloside, which derive from conventional triterpenes or penasterol scaffolds .
- Unlike Scabraside A, a sulfated holostane glycoside with a hexaose chain, this compound lacks sulfate groups and has a shorter trisaccharide chain .
Pharmacological Activity Comparison
Table 2: Bioactivity Profile of this compound and Analogs
Key Observations :
- This compound’s antifungal activity is less potent than Scabraside A, which targets pathogenic fungi like Candida albicans at lower concentrations .
- Sokodoside B’s unusual double bonds (Δ8(9),14(15),16(17)) may enhance antifungal potency compared to this compound, though cytotoxicity is reduced .
- Nobiloside’s C-30 carboxyl group is critical for neuraminidase inhibition, a functional role absent in Sokodosides .
Structure-Activity Relationships (SAR)
Glycosidic Chain: The α-L-arabinose configuration in this compound is essential for bioactivity; misassignment as β initially led to underestimation of its role .
Steroidal Core: The isopropyl-4,4-dimethyl group may enhance membrane interaction, explaining cytotoxicity differences between Sokodosides and non-steroidal analogs like Formosides .
Double Bonds : Sokodoside B’s additional unsaturation likely increases lipophilicity, improving antifungal activity but reducing cytotoxicity .
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